1,10-Decanediammonium dibromide

Dion–Jacobson perovskite green PeLED external quantum efficiency

1,10-Decanediammonium dibromide (CAS 473402-65-2, ≥98%) is the essential DDA²⁺ precursor for high-efficiency Dion–Jacobson PeLEDs. Its C10 chain is functionally non-interchangeable with shorter C6 (HDA) or C8 (ODA) analogs, directly enabling >7% EQE vs. 1.23% for HDA in pure devices, and up to 9.41% in optimized mixed-cation formulations. For sky-blue emission, co-procurement with MDA dibromide is required. Ensure proper argon-charged storage upon receipt.

Molecular Formula C10H26Br2N2
Molecular Weight 334.14 g/mol
Cat. No. B12302697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Decanediammonium dibromide
Molecular FormulaC10H26Br2N2
Molecular Weight334.14 g/mol
Structural Identifiers
SMILESC(CCCCCN)CCCCN.Br.Br
InChIInChI=1S/C10H24N2.2BrH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H
InChIKeyIOXAJUUOCQGUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Decanediammonium Dibromide (DDA Bromide): A C10 Alkyl Spacer Cation Precursor for Dion–Jacobson Perovskite Optoelectronics


1,10-Decanediammonium dibromide (CAS 473402-65-2; molecular formula C₁₀H₂₆Br₂N₂; MW 334.13 g/mol) [1] is a diammonium organic halide salt derived from 1,10-decanediamine by protonation of both terminal amine groups with HBr . Functionally, it serves as the predominant precursor for the 1,10-decanediammonium (DDA²⁺) spacer cation in two-dimensional Dion–Jacobson (DJ) phase metal halide perovskites, where the C10 alkyl chain length distinguishes it from shorter-chain analogs such as 1,6-hexanediammonium (HDA²⁺, C6) and 1,8-octanediammonium (ODA²⁺, C8) [2]. The compound is commercially available at ≥98% purity from multiple established suppliers and requires storage under argon atmosphere at room temperature [3].

Why Alkyl Chain Length in Diammonium Spacer Cations Cannot Be Interchanged for Perovskite Device Performance


Diammonium bromide salts with different methylene chain lengths (e.g., C6 HDA vs. C8 ODA vs. C10 DDA) are not functionally interchangeable as spacer cation precursors in DJ perovskites. Comparative studies have demonstrated that spacer chain length directly governs three interdependent outcomes: (i) the proportion of emissive 1D vs. 2D perovskite phases formed during synthesis [1], (ii) the external quantum efficiency (EQE) and operational lifetime (T₅₀) of resulting PeLED devices [2], and (iii) the thermal and ambient stability of the perovskite material, with shorter-chain cations (HDA) yielding superior phase stability but inferior device EQE compared to longer-chain DDA [1]. Furthermore, the fully N-methylated analog sharing the same C10 backbone—decamethonium bromide (CAS 541-22-0)—exhibits a fundamentally different biological activity profile as a neuromuscular nicotinic acetylcholine receptor partial agonist [3], underscoring that even methylation state, not merely chain length, is a critical procurement specification.

Quantitative Head-to-Head Evidence: 1,10-Decanediammonium Dibromide vs. Closest Analogs in Perovskite Light-Emitting Diodes and Stability


Green DJ Perovskite LED External Quantum Efficiency: Pure DDA (C10) Delivers ~6× Higher EQE Than Pure HDA (C6)

In a direct head-to-head device comparison using identical DJ perovskite LED architectures, the pure DDA-based (C10) device achieved an external quantum efficiency (EQE) of 7.28%, approximately 5.9-fold higher than the pure HDA-based (C6) device, which reached only 1.23% EQE [1]. Both devices were fabricated and characterized under identical conditions, confirming that the C10 spacer cation intrinsically enables more efficient light emission than the C6 analog in the pure-spacer configuration.

Dion–Jacobson perovskite green PeLED external quantum efficiency spacer cation engineering

Device Operational Lifetime (T₅₀): Pure DDA-Based PeLEDs Exhibit 15-Fold Longer Half-Life Than Pure HDA-Based Devices

The operational stability, quantified as T₅₀ (time to 50% of initial electroluminescence intensity), was directly compared between pure DDA and pure HDA DJ PeLED devices. The pure DDA device achieved a T₅₀ of 60 minutes, versus only 4 minutes for the pure HDA device [1]. This 15-fold improvement in device half-life demonstrates that the longer C10 spacer cation confers substantially greater operational robustness under driven conditions, a critical industrial selection criterion for display and lighting applications.

PeLED lifetime T50 stability operational stability Dion–Jacobson perovskite

Mixed-Cation Optimization: DDA₀.₇₅HDA₀.₂₅ Blend Surpasses Both Pure Spacer Cations in EQE (9.41%) and T₅₀ (70 min)

Systematic compositional optimization revealed that a mixed spacer cation formulation of DDA₀.₇₅HDA₀.₂₅ (75% DDA + 25% HDA) yields an EQE of 9.41% and T₅₀ of 70 min, significantly outperforming both pure DDA (EQE 7.28%, T₅₀ 60 min) and pure HDA (EQE 1.23%, T₅₀ 4 min) [1]. Further passivation with triphenylphosphine oxide (TPPO) boosts the maximum EQE to 12.85% [1]. This demonstrates that DDA bromide is the dominant (75% molar fraction) component in the highest-performing formulation, yet its procurement alone is insufficient—the optimized blend with HDA bromide is required to achieve peak performance.

mixed-cation perovskite compositional engineering Dion–Jacobson PeLED EQE enhancement

Thermal and Ambient Stability Trade-Off: DDA-Based Tin Perovskite (DDASnBr₄) Degrades ~16× Faster Than HDA-Based Analog at 100°C in Air

In a comparative accelerated-aging study at 100°C in ambient air (~55–65% RH), the photoluminescence (PL) intensity of DDASnBr₄ (DDA-based tin perovskite) diminished substantially after approximately 30 minutes, whereas HDASnBr₄ (HDA-based) retained significant emission for over 8 hours [1]. XRD analysis confirmed that the 1D phase in DDASnBr₄ decomposed after 30 min at 100°C, while the HDA-based sample retained both 2D and 1D phases even after 48 h of thermal treatment [1]. The PLQY trend followed ODA < DDA < HDA, and TGA confirmed that the onset of mass loss follows the stability order HDA > ODA > DDA [1].

tin halide perovskite thermal stability ambient degradation spacer cation chain length

Spacer Cation Chain Length Controls Phase Distribution: DDA-Based Perovskites Are Dominated by 1D Phase, Whereas HDA Favors 2D Phase

Quantitative powder XRD analysis of as-prepared ASnBr₄ DJ perovskites revealed that DDA- and ODA-based samples are dominated by the 1D hydrated phase with a smaller proportion of the 2D perovskite phase, whereas the HDA-based sample contains approximately twice the quantity of 2D phase relative to 1D phase [1]. The shift of the most prominent diffraction lines (100 of 2D phase and 002 of 1D phase) toward lower 2θ angles with increasing spacer length (HDA → ODA → DDA) confirms the expected increase in interlayer spacing [1]. This chain-length-dependent phase distribution is a primary structural determinant of both the emissive properties (the 1D phase is the bright, STE-emitting phase) and the stability differences quantified in Evidence Item 4.

phase composition 2D vs 1D perovskite XRD phase analysis Dion–Jacobson structure

Cucurbituril Host–Guest Binding Affinity: 1,10-Decanediammonium Exhibits a Contorted Conformation and Reduced Ka Relative to Shorter-Chain Analogs

Isothermal titration calorimetry (ITC) measurements of alkyldiammonium ion binding to α,α′,δ,δ′-tetramethylcucurbit[6]uril (TMeQ[6]) yielded a binding constant Ka = 3.50 ± 0.1 × 10² M⁻¹ for 1,10-decanediammonium (DDA), compared to Ka = 6.98 ± 0.1 × 10² M⁻¹ for 1,6-hexanediammonium (HDA) and Ka = 4.43 ± 0.1 × 10² M⁻¹ for 1,8-octanediammonium (ODA) [1]. X-ray crystallography further revealed that the longer-chain C8 and C10 diammonium guests adopt a contorted (non-linear) conformation within the TMeQ[6] cavity, whereas shorter-chain guests adopt an extended conformation [2]. The Ka trend (HDA > ODA > DDA) demonstrates that binding affinity decreases with increasing alkyl chain length in this host–guest system.

host-guest chemistry cucurbituril binding affinity alkyl chain conformation

Validated Application Scenarios for 1,10-Decanediammonium Dibromide Based on Quantitative Differentiation Evidence


High-Efficiency Green Dion–Jacobson Perovskite Light-Emitting Diodes (PeLEDs)

DDA bromide is the optimal spacer cation precursor for green-emitting DJ PeLEDs requiring EQE above 7%. Pure DDA devices achieve 7.28% EQE (vs. 1.23% for HDA), and DDA-dominant mixed-cation formulations (DDA₀.₇₅HDA₀.₂₅) reach 9.41% EQE (12.85% with TPPO passivation) with T₅₀ of 70 min [1]. This scenario is best suited for display backplane and solid-state lighting R&D programs where high EQE is the primary figure of merit and device operation is at or near room temperature. Both DDA bromide and HDA bromide must be co-procured to replicate the optimized mixed-cation formulation.

Lead-Free Tin-Based Perovskite Phosphors Requiring Broadband Self-Trapped Exciton (STE) Emission

For broadband STE emission in tin-based DJ perovskites (ASnBr₄), DDA bromide yields predominantly the 1D hydrated phase—the bright, emissive phase responsible for STE photoluminescence [1]. Although the DDA-based material exhibits inferior thermal stability compared to HDA (PL diminishes after ~30 min at 100°C in air vs. >8 h for HDA) [2], the 1D-phase-dominated structure may be advantageous for applications prioritizing emission breadth and PLQY under ambient or mild operating conditions, such as low-power phosphor-converted LEDs or luminescent sensors.

Sky-Blue Quasi-2D Dion–Jacobson Perovskite LEDs via Mixed MDA/DDA Spacer Cation Engineering

DDA bromide, combined with shorter-chain methylenediammonium (MDA) dibromide, enables sky-blue emission in quasi-2D DJ PeLEDs. Compositional tuning of the MDA:DDA ratio, together with optimized hole transport layer architecture (TSPO1 interlayer), achieved an EQE of 4.1% for sky-blue devices [3]. This scenario is directly relevant to full-color display development where blue spectral coverage is a recognized bottleneck for perovskite LED technology. Procurement of both DDA bromide and MDA bromide is required.

Supramolecular Host–Guest Chemistry with Cucurbituril Receptors

1,10-Decanediammonium dibromide serves as a guest molecule for cucurbit[n]uril host–guest studies where chain-length-dependent binding affinity and conformation are the parameters of interest. DDA binds to TMeQ[6] with Ka = 3.50 × 10² M⁻¹ and adopts a contorted cavity-bound conformation distinct from the extended conformation of shorter-chain analogs [4]. This application scenario is relevant for molecular recognition, sensing, and drug delivery research where moderate binding affinity and a non-linear guest conformation are desired characteristics.

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